

T140 Peptide: A Technical Guide to its Role in Blocking HIV-1 Entry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the **T140 peptide**, a potent and specific antagonist of the CXCR4 chemokine receptor, and its critical role in the inhibition of HIV-1 entry into host cells. T140 and its analogs represent a promising class of anti-HIV-1 therapeutic agents. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes complex biological processes and workflows.

Introduction: T140 as a CXCR4 Antagonist

T140 is a 14-residue synthetic peptide analog derived from polyphemusin II, a protein found in the hemolymph of the American horseshoe crab. It functions as a highly specific and potent antagonist of the human chemokine receptor CXCR4.[1][2] CXCR4 is a G protein-coupled receptor (GPCR) that serves as a co-receptor for T-cell line-tropic (X4) strains of HIV-1 to enter and infect CD4+ T cells.[2][3] The natural ligand for CXCR4 is the chemokine stromal cell-derived factor-1 (SDF-1 or CXCL12). By binding to CXCR4, T140 allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the CXCR4 co-receptor, thereby blocking the fusion of the viral and cellular membranes, a critical step in the HIV-1 life cycle.[3] The high antiviral activity and specificity of T140 and its derivatives have made them important lead compounds in the development of HIV-1 entry inhibitors.[4][5]

Mechanism of Action: Blocking HIV-1 Entry



The entry of X4-tropic HIV-1 into a target T-cell is a multi-step process. Initially, the viral surface glycoprotein gp120 binds to the primary cellular receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for X4-tropic strains is CXCR4. The subsequent interaction of gp120 with CXCR4 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.

T140 exerts its anti-HIV-1 activity by specifically binding to CXCR4 and disrupting the gp120-CXCR4 interaction.[2][3] Structural studies have indicated that T140 interacts with residues in the transmembrane domains of CXCR4, particularly transmembrane domain 4.[6] This binding is thought to induce or stabilize a conformation of CXCR4 that is not recognized by gp120, thus acting as an allosteric inhibitor. Furthermore, T140 has been characterized as an inverse agonist, meaning it can reduce the basal signaling activity of CXCR4 in addition to blocking agonist-induced signaling.

Below is a diagram illustrating the mechanism of T140-mediated inhibition of HIV-1 entry.

T140 peptide's mechanism of HIV-1 entry inhibition.

Quantitative Data on Anti-HIV Activity

The antiviral potency of T140 and its analogs is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays that measure the inhibition of HIV-1 replication. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the therapeutic window of the compound.



Compoun d	HIV-1 Strain	Assay Cell Line	EC50 (nM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e(s)
T140	IIIB	MT-4	3.5 - 12	45 - 54	>3750	[7]
TC-14003	IIIB	MT-4	2.8	>56	>20000	[4]
TC-14005	IIIB	MT-4	4.0	>80	>20000	[4]
4F- benzoyl- TN14003	NL4-3	Various	IC50 = 0.65 nM (Jurkat cell migration)	-	-	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HIV-1 activity of the **T140 peptide**.

HIV-1 Entry Inhibition Assay (Pseudovirus Neutralization Assay)

This assay quantifies the ability of T140 to inhibit the entry of HIV-1 into target cells using single-round infectious pseudoviruses.

Materials:

- HEK293T cells
- TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
- HIV-1 envelope (Env)-expressing plasmid (e.g., for an X4-tropic strain like HXB2)
- Env-deficient HIV-1 backbone plasmid (e.g., pSG3∆Env)
- Transfection reagent (e.g., FuGENE 6)



- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- T140 peptide
- Luciferase assay reagent (e.g., Bright-Glo)
- Luminometer

Protocol:

- Pseudovirus Production: a. Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent. b. Incubate the cells for 48-72 hours at 37°C. c. Harvest the culture supernatant containing the pseudoviruses. d. Clarify the supernatant by centrifugation and filter through a 0.45 μm filter.
 e. Titer the pseudovirus stock on TZM-bl cells to determine the appropriate dilution for the neutralization assay.[8]
- Neutralization Assay: a. Plate TZM-bl cells in a 96-well plate and incubate overnight. b.
 Prepare serial dilutions of the T140 peptide in DMEM. c. In a separate plate, pre-incubate the diluted pseudovirus with the T140 dilutions for 1 hour at 37°C. d. Remove the medium from the TZM-bl cells and add the virus-peptide mixtures. e. Incubate for 48 hours at 37°C. f. After incubation, lyse the cells and measure luciferase activity using a luminometer.[9][10]
- Data Analysis: a. Calculate the percentage of inhibition for each T140 concentration relative
 to the virus control (no peptide). b. Determine the IC50 value by plotting the percentage of
 inhibition against the log of the T140 concentration and fitting the data to a sigmoidal doseresponse curve.

Workflow for HIV-1 Pseudovirus Neutralization Assay.

CXCR4 Competitive Binding Assay

This assay measures the ability of T140 to compete with a known ligand (e.g., a labeled antibody or SDF-1) for binding to CXCR4 on the surface of cells.

Materials:

CXCR4-expressing cells (e.g., Jurkat cells or transfected cell lines)



- Fluorescently labeled anti-CXCR4 antibody (e.g., 12G5-FITC) or radiolabeled SDF-1 ([125 I]SDF-1)
- T140 peptide
- Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA)
- Flow cytometer or scintillation counter

Protocol (using a fluorescent antibody):

- Harvest and wash the CXCR4-expressing cells.
- Resuspend the cells in PBS with 1% BSA.
- Prepare serial dilutions of the **T140 peptide**.
- Incubate the cells with the T140 dilutions for 30 minutes at 4°C.
- Add a fixed, saturating concentration of the fluorescently labeled anti-CXCR4 antibody to the cells.
- Incubate for 1 hour at 4°C in the dark.
- Wash the cells to remove unbound antibody.
- Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI).

Data Analysis:

- Calculate the percentage of inhibition of antibody binding for each T140 concentration.
- Determine the IC50 value from a dose-response curve.

SDF-1-Induced Calcium Influx Assay

This functional assay assesses the ability of T140 to block the intracellular calcium mobilization induced by the binding of SDF-1 to CXCR4.



Materials:

- CXCR4-expressing cells
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- SDF-1
- T140 peptide
- Hanks' Balanced Salt Solution (HBSS)
- · Fluorometric imaging plate reader (FLIPR) or flow cytometer

Protocol:

- Load the CXCR4-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Aliquot the cells into a 96-well plate.
- Add serial dilutions of the T140 peptide to the wells and incubate for a short period.
- Measure the baseline fluorescence.
- Add a fixed concentration of SDF-1 to the wells to stimulate the cells.
- Immediately measure the change in fluorescence over time.

Data Analysis:

- Quantify the peak fluorescence intensity for each condition.
- Calculate the percentage of inhibition of the SDF-1-induced calcium flux by T140.
- Determine the IC50 value from a dose-response curve.



Chemotaxis Assay

This assay measures the ability of T140 to inhibit the migration of CXCR4-expressing cells towards a gradient of SDF-1.

Materials:

- CXCR4-expressing cells (e.g., Jurkat T-cells)
- Transwell inserts with a permeable membrane (e.g., 5 μm pore size)
- SDF-1
- T140 peptide
- Cell culture medium
- Cell counting method (e.g., hemocytometer or automated cell counter)

Protocol:

- Place the Transwell inserts into the wells of a 24-well plate.
- Add cell culture medium containing SDF-1 to the lower chamber of the wells.
- In the upper chamber (the Transwell insert), add the CXCR4-expressing cells that have been pre-incubated with various concentrations of T140.
- Incubate the plate for 2-4 hours at 37°C to allow for cell migration.
- After incubation, remove the inserts and count the number of cells that have migrated to the lower chamber.[11]

Data Analysis:

- Calculate the percentage of inhibition of cell migration for each T140 concentration.
- Determine the IC50 value from a dose-response curve.



Signaling Pathways Affected by T140

As an antagonist of CXCR4, T140 blocks the downstream signaling pathways initiated by the binding of SDF-1. These pathways are crucial for cell survival, proliferation, and migration. The primary signaling cascades inhibited by T140 include:

- Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
- Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and proliferation.
- Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway plays a role in cell growth and differentiation.
- Phospholipase C (PLC)/Protein Kinase C (PKC) pathway: This pathway leads to an increase in intracellular calcium and activation of various cellular processes.

The following diagram illustrates the inhibition of CXCR4 signaling by T140.

Inhibition of SDF-1/CXCR4 Signaling by T140.

Conclusion

The **T140 peptide** and its derivatives are potent and specific inhibitors of HIV-1 entry, targeting the CXCR4 co-receptor. Their mechanism of action, involving the allosteric inhibition of the gp120-CXCR4 interaction, provides a distinct and valuable strategy for antiretroviral therapy, particularly for X4-tropic HIV-1 strains. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of T140-based therapeutics. The comprehensive quantitative data and visualizations of the underlying biological processes aim to support researchers and drug development professionals in advancing the fight against HIV-1.

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